molecular formula C22H30N2O4S2 B4672227 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide

4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide

Cat. No. B4672227
M. Wt: 450.6 g/mol
InChI Key: NTDVCOINGTZJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely investigated for its potential use in the treatment of various types of cancer. It was first approved by the US Food and Drug Administration (FDA) in 2006 for the treatment of gastrointestinal stromal tumors (GISTs) and advanced renal cell carcinoma (RCC).

Mechanism of Action

4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide works by inhibiting the activity of multiple RTKs, which are involved in tumor growth and angiogenesis. By blocking these receptors, 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide can prevent the growth and spread of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, inhibition of angiogenesis, induction of apoptosis, and modulation of the immune system. It has also been shown to have anti-inflammatory effects and to enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is its ability to inhibit multiple RTKs, which makes it a potentially effective treatment for a wide range of cancers. However, one of the limitations of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is its potential for toxicity, particularly in the cardiovascular system. It can also be difficult to determine the optimal dosage and treatment schedule for individual patients.

Future Directions

There are a number of potential future directions for 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide research, including:
1. Investigating the use of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in combination with other therapies, such as chemotherapy and radiation therapy, to enhance its efficacy.
2. Developing new formulations of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide that can improve its bioavailability and reduce its toxicity.
3. Investigating the use of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in the treatment of other types of cancer, such as breast cancer and lung cancer.
4. Studying the mechanisms of resistance to 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide and developing new strategies to overcome this resistance.
5. Investigating the potential use of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in the treatment of non-cancerous conditions, such as rheumatoid arthritis and psoriasis.
In conclusion, 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. Its ability to inhibit multiple RTKs makes it a potentially effective treatment for a wide range of cancers. However, its potential for toxicity and the need for individualized dosing and treatment schedules are important considerations. Further research is needed to fully understand the potential of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide and to develop new strategies to enhance its efficacy and reduce its toxicity.

Scientific Research Applications

4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including RCC, GISTs, hepatocellular carcinoma, and pancreatic neuroendocrine tumors. It has been shown to inhibit the activity of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT), which are involved in tumor growth and angiogenesis.

properties

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-17(2)15-19-6-10-21(11-7-19)29(25,26)23-20-8-12-22(13-9-20)30(27,28)24-14-4-5-18(3)16-24/h6-13,17-18,23H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDVCOINGTZJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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